A Technical Guide to the Chemical Properties and Handling of Tricos-22-enoyl Chloride
A Technical Guide to the Chemical Properties and Handling of Tricos-22-enoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tricos-22-enoyl chloride is a specialized and not widely documented chemical compound. Direct experimental data for this specific molecule is scarce. The following guide has been compiled by extrapolating information from its precursor, Tricos-22-enoic acid, data on analogous long-chain unsaturated acyl chlorides, and the well-established principles of acyl chloride chemistry. All quantitative data and handling protocols should be regarded as predictive and require verification through empirical testing.
Predicted Chemical & Physical Properties
Tricos-22-enoyl chloride is the acyl chloride derivative of Tricos-22-enoic acid.[1] The introduction of the chloro group in place of the hydroxyl group of the carboxylic acid significantly alters its physical and chemical properties, most notably increasing its reactivity.[2] While the parent compound, Tricos-22-enoic acid, is a solid with a melting point of 76°C, the corresponding acyl chloride is predicted to be a liquid at room temperature, similar to other long-chain acyl chlorides like Erucoyl chloride.[3][4][5]
| Property | Predicted Value | Source / Analogy |
| IUPAC Name | Tricos-22-enoyl chloride | Nomenclature Rules[1] |
| Molecular Formula | C₂₃H₄₃ClO | Derived from Tricos-22-enoic acid (C₂₃H₄₄O₂)[6] |
| Molecular Weight | 371.04 g/mol | Calculated |
| Predicted Physical State | Liquid | Analogy with Erucoyl chloride[3] |
| Predicted Solubility | Soluble in non-polar organic solvents (e.g., Benzene, Chloroform, Hexane); Insoluble and reactive in water.[4][7] | Analogy & General Acyl Chloride Properties |
| Predicted Storage Temp. | -20°C | Analogy with Erucoyl chloride[3] |
Predicted Spectroscopic Data
While specific spectra for Tricos-22-enoyl chloride are not available, the expected spectroscopic characteristics can be predicted based on its functional groups.
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Multiplet corresponding to the terminal vinylic protons (CH₂=)Multiplet for the other vinylic proton (=CH-)Triplet for the alpha-methylene group (-CH₂-COCl)Multiple multiplets for the long alkyl chain methylene groups (-(CH₂)ₙ-) |
| ¹³C NMR | Signal for the carbonyl carbon (~170 ppm)Signals for the vinylic carbons (~114-140 ppm)Signal for the alpha-methylene carbonMultiple signals for the long alkyl chain carbons |
| IR Spectroscopy | Strong C=O stretch for the acyl chloride (~1800 cm⁻¹)C=C stretch for the alkene group (~1640 cm⁻¹)C-H stretches for the alkyl and vinylic groups (~2850-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic 3:1 isotopic pattern for the presence of Chlorine (³⁵Cl and ³⁷Cl).Fragmentation patterns corresponding to the loss of Cl, CO, and cleavage of the alkyl chain. |
Chemical Reactivity and Stability
Acyl chlorides are among the most reactive derivatives of carboxylic acids.[1] The carbonyl carbon of Tricos-22-enoyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[8][9]
Key Reactions:
-
Hydrolysis: Reacts vigorously and exothermically with water to hydrolyze back to the parent Tricos-22-enoic acid and hydrochloric acid (HCl).[2][8][10] Due to this high reactivity, it is considered moisture-sensitive.[11]
-
Alcoholysis: Reacts readily with alcohols to form esters. This reaction is a common method for synthesizing fatty acid esters and does not typically require a catalyst, unlike Fischer esterification.[10]
-
Aminolysis: Reacts with primary and secondary amines to form amides. If an excess of the amine is used, it can also serve to neutralize the HCl byproduct.[8][10]
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. Partial reduction to an aldehyde is also possible with less reactive reagents.[8]
Stability: Tricos-22-enoyl chloride is expected to be stable under anhydrous, inert conditions at low temperatures.[3] It will readily decompose in the presence of moisture. It is incompatible with alcohols, amines, bases, and strong oxidizing agents.[11][12]
Caption: General reaction pathways of Tricos-22-enoyl chloride with common nucleophiles.
Experimental Protocols
Synthesis from Tricos-22-enoic Acid
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[13] A common and effective method utilizes thionyl chloride (SOCl₂).[9][14]
Protocol:
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Reagents: Add Tricos-22-enoic acid to the flask. Under the inert atmosphere, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to accelerate the reaction.[1]
-
Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Tricos-22-enoyl chloride can be further purified by fractional distillation under high vacuum to prevent thermal decomposition.
Caption: A generalized workflow for the synthesis of Tricos-22-enoyl chloride.
Handling, Storage, and Safety
Acyl chlorides are hazardous materials that demand strict safety protocols.[2] They are corrosive, toxic, and highly reactive with water.[11]
Handling:
-
Always handle Tricos-22-enoyl chloride in a well-ventilated chemical fume hood.[11]
-
Use an inert atmosphere (nitrogen or argon) for all transfers to prevent hydrolysis from atmospheric moisture.[11][15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[15][16]
-
Ground all equipment to prevent static discharge, as shorter-chain acyl chlorides can be flammable.[16]
-
Have appropriate spill-control materials (inert absorbent, not water) and emergency first-aid supplies readily available.
Storage:
-
Store in a tightly sealed container under an inert atmosphere.[15]
-
Keep in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[11] A storage temperature of -20°C is recommended by analogy.[3]
-
Store separately from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[11]
| Hazard Category | GHS Classification (Predicted) | Precautionary Statements |
| Physical Hazards | Not Classified (Potentially Flammable) | Keep away from heat/sparks/open flames.[15] |
| Health Hazards | Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage.[11] |
| Serious Eye Damage/Irritation (Category 1) | Do not breathe dust/fume/gas/mist/vapors/spray.[15] | |
| Acute Toxicity (Inhalation) | Wear protective gloves/clothing/eye protection/face protection.[15] | |
| Environmental Hazards | May be harmful to aquatic life | Avoid release to the environment.[15] |
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 22-TRICOSENOIC ACID | 65119-95-1 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. 22-Tricosenoic acid | 65119-95-1 | Benchchem [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. chembk.com [chembk.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. alphachemika.co [alphachemika.co]
